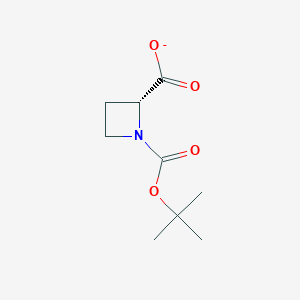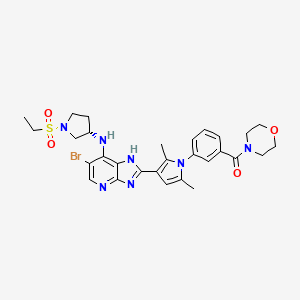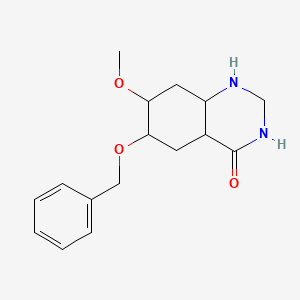
7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one is a complex organic compound with a unique structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a methoxy-substituted benzaldehyde with an appropriate amine, followed by cyclization and further functionalization to introduce the phenylmethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazolinone core or other parts of the molecule.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context in which the compound is used. For example, in medicinal applications, it might inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8a-methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene: This compound shares some structural similarities and can undergo similar reactions.
4a-methoxy-10-phenyl-1,2,3,4,4a,6,7,8,9,10a-decahydroxanthene: Another structurally related compound with comparable reactivity.
Uniqueness
What sets 7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one apart is its specific substitution pattern and the presence of both methoxy and phenylmethoxy groups, which confer unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
7-methoxy-6-phenylmethoxy-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-8-13-12(16(19)18-10-17-13)7-15(14)21-9-11-5-3-2-4-6-11/h2-6,12-15,17H,7-10H2,1H3,(H,18,19) |
InChI Key |
FWCLYQYKFXCXEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2C(CC1OCC3=CC=CC=C3)C(=O)NCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)
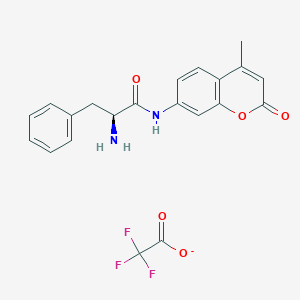
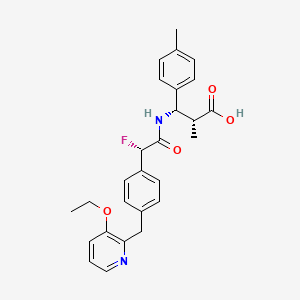
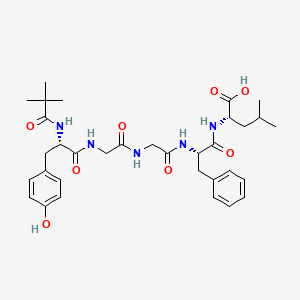
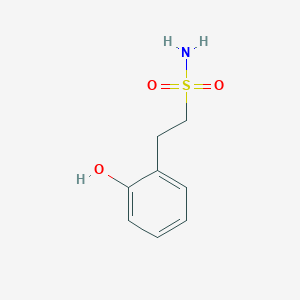
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
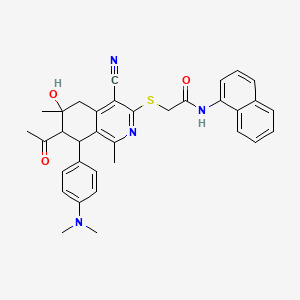
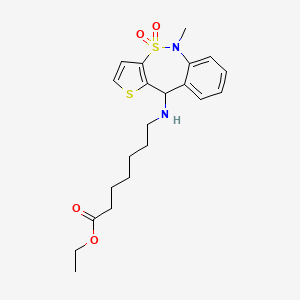

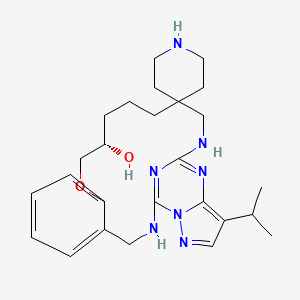
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
